2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of certain types of cancer due to its ability to inhibit specific enzymes involved in cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]aniline with phthalic anhydride to form the phthalazinone intermediate. This intermediate is then reacted with 2-methoxy-5-aminobenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfonyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as Janus kinases (JAKs). By binding to the ATP-binding site of these kinases, it prevents their activation and subsequent signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive kinases can lead to uncontrolled cell growth .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another kinase inhibitor used in the treatment of leukemia.
Dasatinib: A multi-kinase inhibitor with applications in cancer therapy.
Nilotinib: Similar to imatinib but with a different binding profile and improved efficacy in certain cancers.
Uniqueness
2-Methoxy-5-[(4-{4-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}phthalazin-1-yl)amino]benzamide is unique due to its specific structural features, such as the methoxy and sulfonyl groups, which contribute to its binding affinity and selectivity for certain kinases. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C28H30N6O4S |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
2-methoxy-5-[[4-[4-methyl-3-(4-methylpiperazin-1-yl)sulfonylphenyl]phthalazin-1-yl]amino]benzamide |
InChI |
InChI=1S/C28H30N6O4S/c1-18-8-9-19(16-25(18)39(36,37)34-14-12-33(2)13-15-34)26-21-6-4-5-7-22(21)28(32-31-26)30-20-10-11-24(38-3)23(17-20)27(29)35/h4-11,16-17H,12-15H2,1-3H3,(H2,29,35)(H,30,32) |
InChI Key |
RJXYTSUSZDYPAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)S(=O)(=O)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.